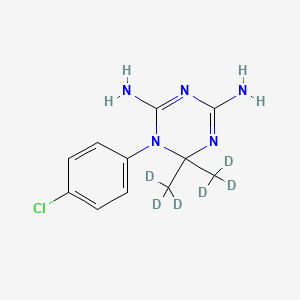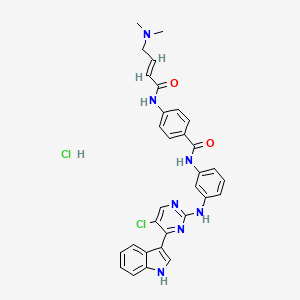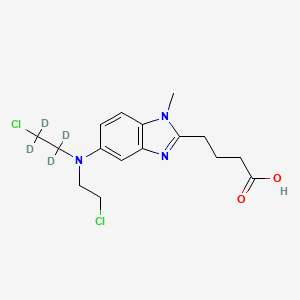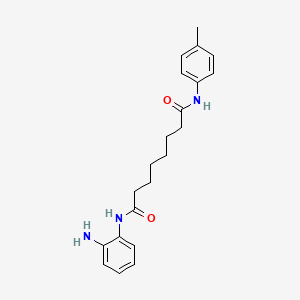
IDO-IN-3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
IDO-IN-3 is a potent IDO inhibitor.
科学的研究の応用
Tolerance and Tryptophan Catabolism
IDO-IN-3, as a potential inhibitor of Indoleamine 2,3-dioxygenase (IDO), plays a significant role in immunology. IDO, which degrades the essential amino acid tryptophan, is integral in suppressing T-cell responses and promoting tolerance. This role is crucial in various physiological and pathological contexts, including mammalian pregnancy, tumor resistance, chronic infections, and autoimmune diseases (Mellor & Munn, 2004).
Cancer Therapy and Immune Escape
In cancer treatment, IDO's ability to degrade tryptophan is a key mechanism for pathological immune escape. Inhibiting IDO, potentially through compounds like this compound, is a promising therapeutic strategy for diseases like cancer. Rational design and optimization of IDO inhibitors have been explored to enhance their biological relevance and effectiveness in cancer therapy (Röhrig et al., 2010).
Prognostic Significance in Endometrial Cancer
The expression of IDO in endometrial cancer tissues has been associated with worse clinical outcomes. High IDO expression in tumor cells correlates with advanced surgical stages and lymph node metastasis, indicating that this compound could have potential as a prognostic biomarker or therapeutic target in endometrial cancer (Ino et al., 2006).
IDO in Pathogenic Inflammation and Cancer Immunotherapy
IDO is a central driver of malignant development and progression, acting in tumor, stromal, and immune cells. Its effects include suppression of T and NK cells, generation of regulatory cells, and promotion of tumor angiogenesis. IDO inhibitors, like this compound, show promise in cancer immunotherapy, particularly when combined with other treatment modalities (Prendergast et al., 2014).
Role in Ovarian Carcinoma Progression
IDO is implicated in ovarian cancer progression. High IDO expression in ovarian tumor cells is associated with reduced T-cell infiltration and poor patient survival. This compound could be explored as a therapeutic agent for advanced ovarian cancer, given its potential to modulate IDO activity and impact tumor progression (Inaba et al., 2009).
特性
分子式 |
C11H12BrFN6O2 |
|---|---|
分子量 |
359.15 |
SMILES |
O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2 |
外観 |
Solid powder |
同義語 |
IDO-IN-3; |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


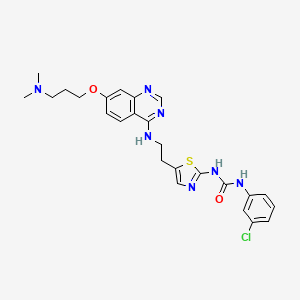
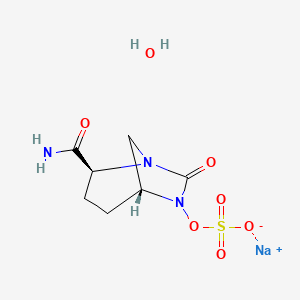
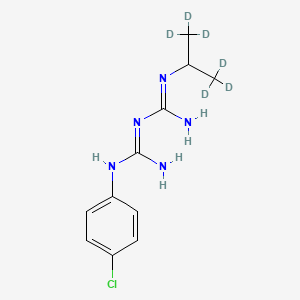
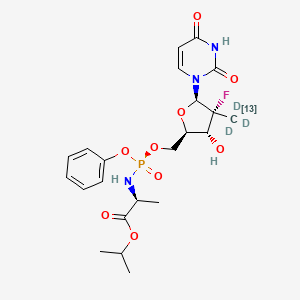
![28-cyclohexyl-22-methoxy-10,16-dimethyl-9,9-dioxo-13-oxa-9λ6-thia-1,8,10,16-tetrazapentacyclo[16.8.1.12,6.13,26.020,25]nonacosa-2,4,6(29),18,20(25),21,23,26(28)-octaene-7,17-dione;2-hydroxyethyl(trimethyl)azanium;hydroxide](/img/structure/B1149936.png)

